2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile is a heterocyclic organic compound characterized by the presence of bromine, hydrazine, and cyano groups within its structure. This compound belongs to the class of oxazoles, which are five-membered aromatic rings containing both nitrogen and oxygen atoms. The presence of bromine and cyano groups makes it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or bromine oxide.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate or bromine oxide.
Reduction: Amines.
Substitution: Various substituted oxazoles.
Mechanism of Action
The mechanism by which 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
2-(5-Bromofuran-2-yl)-1,3-dioxolane: A related compound with a dioxolane ring instead of an oxazole ring.
1-(5-Bromofuran-2-yl)ethanone: Another furan derivative with an ethanone group.
2-[(5-bromofuran-2-yl)formamido]propanoic acid: Contains a formamide group instead of the oxazole ring.
Uniqueness: The presence of the oxazole ring and the combination of bromine and cyano groups make 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile unique compared to its similar compounds
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-6-2-1-5(14-6)8-12-4(3-10)7(13-11)15-8/h1-2,13H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWVWUMTLUZXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NC(=C(O2)NN)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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